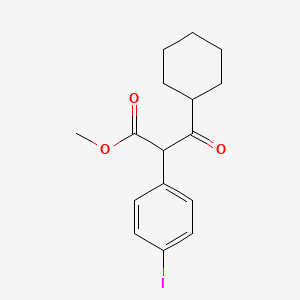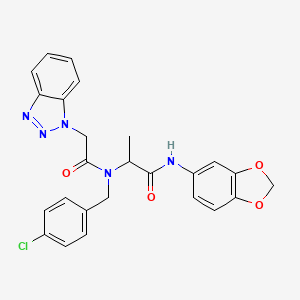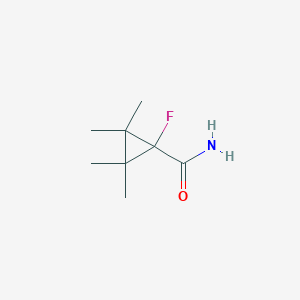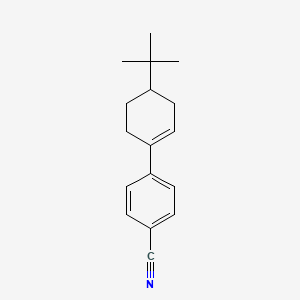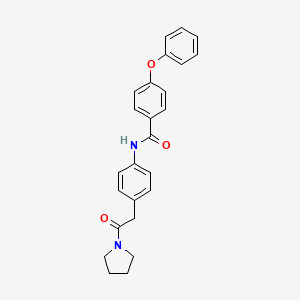
2-(3-Methyl-4-nitrophenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4-nitrophenoxy)aniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, where the aniline moiety is substituted with a 3-methyl-4-nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenoxy)aniline typically involves the reaction of 3-methyl-4-nitrophenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the nitro group on the phenol acts as a leaving group, allowing the aniline to attach to the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(3-Methyl-4-nitrophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products
Oxidation: Nitro derivatives or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-(3-Methyl-4-nitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
相似化合物的比较
Similar Compounds
3-(4-Nitrophenoxy)aniline: Similar structure but lacks the methyl group.
2-Methoxy-4-nitroaniline: Similar nitroaniline derivative with a methoxy group instead of a methyl group.
4-Methoxy-2-nitroaniline: Another nitroaniline derivative with different substitution patterns
Uniqueness
2-(3-Methyl-4-nitrophenoxy)aniline is unique due to the presence of both a methyl and a nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-(3-methyl-4-nitrophenoxy)aniline |
InChI |
InChI=1S/C13H12N2O3/c1-9-8-10(6-7-12(9)15(16)17)18-13-5-3-2-4-11(13)14/h2-8H,14H2,1H3 |
InChI 键 |
JYPIQBMFKFJKNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
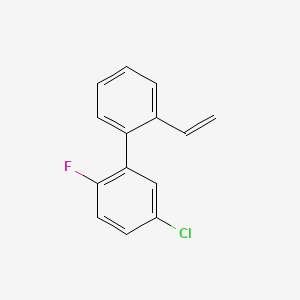

![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)


